molecular formula C20H20ClN3O3S2 B2711273 N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 946209-62-7

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2711273
CAS No.: 946209-62-7
M. Wt: 449.97
InChI Key: IVCSAVDYDHALLU-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzothiazole intermediate is then chlorinated to introduce the chlorine atom at the 4-position.

Next, the piperidine ring is introduced through a nucleophilic substitution reaction This involves reacting the chlorinated benzothiazole intermediate with 2-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This typically involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the benzothiazole ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydride, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol-substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and regulation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-13-4-2-3-11-24(13)29(26,27)15-7-5-14(6-8-15)20(25)23-17-10-9-16(21)18-19(17)28-12-22-18/h5-10,12-13H,2-4,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCSAVDYDHALLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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